molecular formula C46H69N3O8 B12810678 Fmoc-Lys(palmitoyl-Glu-OtBu)-OH

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH

Cat. No.: B12810678
M. Wt: 792.1 g/mol
InChI Key: LQQXBYSAGYOQJW-UHFFFAOYSA-N
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Description

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is a synthetic compound used in peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound also contains palmitoyl and tert-butyl ester groups, which are used to protect the side chains of glutamic acid and lysine during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(palmitoyl-Glu-OtBu)-OH involves multiple steps, including the protection of amino and carboxyl groups, coupling reactions, and deprotection steps. The process typically starts with the protection of the lysine amino group using the Fmoc group. The palmitoyl group is then introduced to the lysine side chain, followed by the protection of the glutamic acid side chain with the tert-butyl ester group. The final product is obtained after several coupling and deprotection steps under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to increase efficiency and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.

    Coupling Reactions: Formation of peptide bonds using coupling reagents such as HBTU or DIC.

    Hydrolysis: Removal of the tert-butyl ester group under acidic conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the tert-butyl ester group.

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and peptides, which can be further used in various applications.

Scientific Research Applications

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

    Drug Development: Employed in the design and synthesis of peptide-based drugs.

    Bioconjugation: Utilized in the modification of biomolecules for various applications, including diagnostics and therapeutics.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Fmoc-Lys(palmitoyl-Glu-OtBu)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide assembly. The palmitoyl and tert-butyl ester groups protect the side chains of lysine and glutamic acid, respectively, ensuring the correct sequence and structure of the synthesized peptide. The deprotection steps are carefully controlled to release the functional groups at the appropriate stages of synthesis.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyl carbamate protecting group.

    Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with a tert-butyl ester protecting group.

    Fmoc-Lys(palmitoyl)-OH: A lysine derivative with a palmitoyl group but without the glutamic acid modification.

Uniqueness

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is unique due to its combination of protecting groups, which allows for the synthesis of complex peptides with specific modifications. The presence of both palmitoyl and tert-butyl ester groups provides additional stability and protection during synthesis, making it a valuable tool in peptide chemistry.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXBYSAGYOQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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